(2S,3R,4S)-4-[(2S,5S,7S,8R,9S)-2-[(2R,5S)-5-Ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid (2S,3R,4S)-4-[(2S,5S,7S,8R,9S)-2-[(2R,5S)-5-Ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid Monensin A is a spiroketal, monensin A is the major component of monensin, a mixture of antibiotic substances produced by Streptomyces cinnamonensis. An antiprotozoal, it is used as the sodium salt as a feed additive for the prevention of coccidiosis in poultry and as a growth promoter in cattle. It has a role as a coccidiostat, an antifungal agent and an ionophore. It is a monocarboxylic acid, a cyclic hemiketal, a spiroketal and a polyether antibiotic.
Monensin is a polyether isolated from Streptomyces cinnamonensis that presents antibiotic properties. It is widely used in ruminant animal feeds.
An antiprotozoal agent produced by Streptomyces cinnamonensis. It exerts its effect during the development of first-generation trophozoites into first-generation schizonts within the intestinal epithelial cells. It does not interfere with hosts' development of acquired immunity to the majority of coccidial species. Monensin is a sodium and proton selective ionophore and is widely used as such in biochemical studies.
Brand Name: Vulcanchem
CAS No.: 17090-79-8
VCID: VC0535996
InChI: InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,28-,29+,30-,31+,33-,34-,35-,36-/m0/s1
SMILES: CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C
Molecular Formula: C36H62O11
Molecular Weight: 670.9 g/mol

(2S,3R,4S)-4-[(2S,5S,7S,8R,9S)-2-[(2R,5S)-5-Ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid

CAS No.: 17090-79-8

Inhibitors

VCID: VC0535996

Molecular Formula: C36H62O11

Molecular Weight: 670.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S,3R,4S)-4-[(2S,5S,7S,8R,9S)-2-[(2R,5S)-5-Ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid - 17090-79-8

CAS No. 17090-79-8
Product Name (2S,3R,4S)-4-[(2S,5S,7S,8R,9S)-2-[(2R,5S)-5-Ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
Molecular Formula C36H62O11
Molecular Weight 670.9 g/mol
IUPAC Name (2S,3R,4S)-4-[(2S,5S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
Standard InChI InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,28-,29+,30-,31+,33-,34-,35-,36-/m0/s1
Standard InChIKey GAOZTHIDHYLHMS-UHFFFAOYSA-N
Isomeric SMILES CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C
SMILES CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C
Canonical SMILES CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C
Appearance Solid powder
Colorform Crystals
Description Monensin A is a spiroketal, monensin A is the major component of monensin, a mixture of antibiotic substances produced by Streptomyces cinnamonensis. An antiprotozoal, it is used as the sodium salt as a feed additive for the prevention of coccidiosis in poultry and as a growth promoter in cattle. It has a role as a coccidiostat, an antifungal agent and an ionophore. It is a monocarboxylic acid, a cyclic hemiketal, a spiroketal and a polyether antibiotic.
Monensin is a polyether isolated from Streptomyces cinnamonensis that presents antibiotic properties. It is widely used in ruminant animal feeds.
An antiprotozoal agent produced by Streptomyces cinnamonensis. It exerts its effect during the development of first-generation trophozoites into first-generation schizonts within the intestinal epithelial cells. It does not interfere with hosts' development of acquired immunity to the majority of coccidial species. Monensin is a sodium and proton selective ionophore and is widely used as such in biochemical studies.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 22373-78-0 (sodium salt)
Shelf Life Stable under recommended storage conditions. /Monensin sodium salt/
Solubility In water, 3.0X10-3 mg/L at 25 °C (est)
Slightly soluble in water
Very soluble in organic solvents
Soluble in nonpolar organic solvents
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Coban
Monensin
Monensin A Sodium Complex
Monensin Monosodium Salt
Monensin Sodium
Monensin-A-Sodium Complex
Rumensin
Vapor Pressure 5.2X10-23 mm Hg at 25 °C (est)
Reference 1: Abrar A, Tsukahara T, Kondo M, Ban-Tokuda T, Chao W, Matsui H. Effect of monensin withdrawal on rumen fermentation, methanogenesis and microbial populations in cattle. Anim Sci J. 2015 Sep;86(9):849-54. doi: 10.1111/asj.12368. Epub 2015 Mar 17. PubMed PMID: 25782058.
2: Linneen SK, McGee AL, Cole JR, Jennings JS, Stein DR, Horn GW, Lalman DL. Supplementation of monensin and Optimase to beef cows consuming low-quality forage during late gestation and early lactation. J Anim Sci. 2015 Jun;93(6):3076-83. doi: 10.2527/jas.2014-8406. PubMed PMID: 26115293.
3: Antonenko YN, Rokitskaya TI, Huczyński A. Electrogenic and nonelectrogenic ion fluxes across lipid and mitochondrial membranes mediated by monensin and monensin ethyl ester. Biochim Biophys Acta. 2015 Apr;1848(4):995-1004. doi: 10.1016/j.bbamem.2015.01.005. Epub 2015 Jan 17. PubMed PMID: 25600660.
4: Rocha BA, de Oliveira AR, Pazin M, Dorta DJ, Rodrigues AP, Berretta AA, Peti AP, de Moraes LA, Lopes NP, Pospíšil S, Gates PJ, Assis Md. Jacobsen catalyst as a cytochrome P450 biomimetic model for the metabolism of monensin A. Biomed Res Int. 2014;2014:152102. doi: 10.1155/2014/152102. Epub 2014 May 28. PubMed PMID: 24987668; PubMed Central PMCID: PMC4058456.
5: Rajendran V, Rohra S, Raza M, Hasan GM, Dutt S, Ghosh PC. Stearylamine Liposomal Delivery of Monensin in Combination with Free Artemisinin Eliminates Blood Stages of Plasmodium falciparum in Culture and P. berghei Infection in Murine Malaria. Antimicrob Agents Chemother. 2015 Dec 14;60(3):1304-18. doi: 10.1128/AAC.01796-15. PubMed PMID: 26666937; PubMed Central PMCID: PMC4775978.
6: Tumova L, Pombinho AR, Vojtechova M, Stancikova J, Gradl D, Krausova M, Sloncova E, Horazna M, Kriz V, Machonova O, Jindrich J, Zdrahal Z, Bartunek P, Korinek V. Monensin inhibits canonical Wnt signaling in human colorectal cancer cells and suppresses tumor growth in multiple intestinal neoplasia mice. Mol Cancer Ther. 2014 Apr;13(4):812-22. doi: 10.1158/1535-7163.MCT-13-0625. Epub 2014 Feb 19. PubMed PMID: 24552772.
7: Dayekh K, Johnson-Obaseki S, Corsten M, Villeneuve PJ, Sekhon HS, Weberpals JI, Dimitroulakos J. Monensin inhibits epidermal growth factor receptor trafficking and activation: synergistic cytotoxicity in combination with EGFR inhibitors. Mol Cancer Ther. 2014 Nov;13(11):2559-71. doi: 10.1158/1535-7163.MCT-13-1086. Epub 2014 Sep 4. PubMed PMID: 25189541.
8: Singh M, Kalla NR, Sanyal SN. Testicular effects of monensin, a golgi interfering agent in male rats. Drug Chem Toxicol. 2014 Oct;37(4):384-90. doi: 10.3109/01480545.2013.866955. Epub 2013 Dec 16. PubMed PMID: 24341700.
9: Aowicki D, Huczyński A. Structure and antimicrobial properties of monensin A and its derivatives: summary of the achievements. Biomed Res Int. 2013;2013:742149. doi: 10.1155/2013/742149. Epub 2013 Feb 13. Review. PubMed PMID: 23509771; PubMed Central PMCID: PMC3586448.
10: Appuhamy JA, Strathe AB, Jayasundara S, Wagner-Riddle C, Dijkstra J, France J, Kebreab E. Anti-methanogenic effects of monensin in dairy and beef cattle: a meta-analysis. J Dairy Sci. 2013 Aug;96(8):5161-73. doi: 10.3168/jds.2012-5923. Epub 2013 Jun 13. PubMed PMID: 23769353.
11: Wischer G, Boguhn J, Steingaß H, Schollenberger M, Hartung K, Rodehutscord M. Effect of monensin on in vitro fermentation of silages and microbial protein synthesis. Arch Anim Nutr. 2013 Jun;67(3):219-34. doi: 10.1080/1745039X.2013.793050. Epub 2013 May 16. PubMed PMID: 23679006.
12: Huczyński A, Klejborowska G, Antoszczak M, Maj E, Wietrzyk J. Anti-proliferative activity of Monensin and its tertiary amide derivatives. Bioorg Med Chem Lett. 2015 Oct 15;25(20):4539-43. doi: 10.1016/j.bmcl.2015.08.067. Epub 2015 Aug 28. PubMed PMID: 26338363.
13: Xu L, Jin Y, He ML, Li C, Beauchemin KA, Yang WZ. Effects of increasing levels of corn dried distillers grains with solubles and monensin on ruminal biohydrogenation and duodenal flows of fatty acids in beef heifers fed high-grain diets. J Anim Sci. 2014 Mar;92(3):1089-98. doi: 10.2527/jas.2013-6668. Epub 2014 Feb 3. PubMed PMID: 24492547.
14: Compton CW, Young L, McDougall S. Efficacy of controlled-release capsules containing monensin for the prevention of subclinical ketosis in pasture-fed dairy cows. N Z Vet J. 2015 Sep;63(5):249-53. doi: 10.1080/00480169.2014.999842. Epub 2015 Jun 18. PubMed PMID: 25578365.
15: ElSayed EM, Prasher SO. Fate and transport of monensin in the presence of nonionic surfactant Brij35 in soil. Sci Total Environ. 2014 Aug 15;490:629-38. doi: 10.1016/j.scitotenv.2014.05.029. Epub 2014 Jun 2. PubMed PMID: 24887190.
16: Warnock V. Monensin toxicity in dogs. Vet Rec. 2016 Jun 4;178(23):588. doi: 10.1136/vr.i3091. PubMed PMID: 27256263.
17: Antoszczak M, Klejborowska G, Kruszyk M, Maj E, Wietrzyk J, Huczyński A. Synthesis and Antiproliferative Activity of Silybin Conjugates with Salinomycin and Monensin. Chem Biol Drug Des. 2015 Dec;86(6):1378-86. doi: 10.1111/cbdd.12602. Epub 2015 Jul 22. PubMed PMID: 26058448.
18: Wood KM, Pinto AC, Millen DD, Kanafany Guzman R, Penner GB. The effect of monensin concentration on dry matter intake, ruminal fermentation, short-chain fatty acid absorption, total tract digestibility, and total gastrointestinal barrier function in beef heifers. J Anim Sci. 2016 Jun;94(6):2471-8. doi: 10.2527/jas.2016-0356. PubMed PMID: 27285923.
19: Bates N, Edwards N. Monensin toxicity in dogs. Vet Rec. 2016 Jun 18;178(25):638-9. doi: 10.1136/vr.i3347. PubMed PMID: 27313256.
20: Pirali Kheirabadi K, Kaboutari Katadj J, Bahadoran S, Teixeira da Silva JA, Dehghani Samani A, Cheraghchi Bashi M. Comparison of the anticoccidial effect of granulated extract of Artemisia sieberi with monensin in experimental coccidiosis in broiler chickens. Exp Parasitol. 2014 Jun;141:129-33. doi: 10.1016/j.exppara.2014.03.022. Epub 2014 Apr 2. PubMed PMID: 24703975.
PubChem Compound 12912911
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator